molecular formula C19H21N3O B11015801 1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide

1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B11015801
M. Wt: 307.4 g/mol
InChI Key: DILJLWLVJRFCIP-UHFFFAOYSA-N
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Description

1-Isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide is a synthetic small molecule based on the privileged indole carboxamide scaffold, designed for advanced pharmaceutical and biological research. Indole derivatives are recognized as highly valuable structures in medicinal chemistry due to their diverse biological activities and presence in many natural and therapeutic compounds . The indole-3-carboxamide core, in particular, is a versatile pharmacophore investigated for targeting various biological pathways. Specifically, structurally similar 1H-indole-3-carboxamide derivatives have been developed and studied as potent antagonists of the P2Y12 receptor, a key target for antiplatelet therapies and the prevention of thrombotic events . Furthermore, extensive research on indole-2-carboxamide analogs has demonstrated their significant potential as antiviral agents. These compounds have been optimized as inhibitors of alphavirus replication, with studies showing improved metabolic stability and efforts to enhance central nervous system (CNS) penetration for treating viral encephalitis . The molecular structure of this compound, which incorporates a 2-pyridylethyl side chain and an isopropyl group on the indole nitrogen, is characteristic of molecules engineered for optimal interaction with biological targets. This configuration is often explored to fine-tune properties like receptor affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This product is provided for research purposes only and is intended for use in assay development, screening, and exploratory in vitro studies. It is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to conduct their own characterization and validation studies to determine the compound's specific mechanism of action and applicability to their research.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

1-propan-2-yl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide

InChI

InChI=1S/C19H21N3O/c1-14(2)22-13-17(16-8-3-4-9-18(16)22)19(23)21-12-10-15-7-5-6-11-20-15/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,23)

InChI Key

DILJLWLVJRFCIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.

    N-Alkylation: The indole core is then subjected to N-alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the N-alkylated indole with 2-(2-pyridyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, nitric acid).

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide exhibit various biological activities, making them potential candidates for therapeutic applications. Key activities include:

  • Anticancer Properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that this compound may induce apoptosis in cancer cells and arrest cell cycle progression.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
  • Enzyme Inhibition : The carboxamide moiety can form hydrogen bonds with enzymes, inhibiting their activity. This property is particularly relevant in the context of diseases like HIV and hypertension.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the fine-tuning of its properties. Common synthetic strategies include:

  • Formation of the Indole Core : Utilizing cyclization reactions to create the indole structure from simpler precursors.
  • Introduction of Substituents : Employing methods such as alkylation or acylation to attach the isopropyl and pyridyl groups.
  • Carboxamide Formation : Converting corresponding carboxylic acids into amides through reaction with amines.

Case Studies

Several studies have documented the pharmacological potential of this compound:

  • Anticancer Studies : In vitro evaluations have shown that this compound exhibits significant antiproliferative effects on cancer cell lines such as Caco-2 and HCT-116, with IC50 values indicating effective concentrations for therapeutic use.
  • Antimicrobial Efficacy : Research has highlighted its effectiveness against Leishmania tropica, outperforming traditional treatments like Glucantime.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The pyridyl group enhances its binding affinity and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of 1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituent Heteroatoms Present Notable Features
This compound (Main Compound) C₁₉H₂₂N₃O 308.4 2-pyridylethyl N, O Pyridine ring for π-π interactions
1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide C₁₇H₁₉N₃OS 313.4 1,3-thiazol-2-ylethyl N, O, S Thiazole introduces sulfur atom
1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide C₁₈H₁₉N₃O₃S 357.43 phenylsulfonylaminoethyl N, O, S Sulfonamide group enhances polarity
Key Observations:
  • Molecular Weight : The main compound (308.4 g/mol) is lighter than the thiazole analog (313.4 g/mol) and significantly lighter than the sulfonamide-containing analog (357.43 g/mol). The sulfonamide group in the third compound contributes to its higher molecular weight due to additional oxygen and sulfur atoms.
  • Heteroatoms: The thiazole analog incorporates sulfur, which may enhance lipophilicity and alter metabolic stability compared to the pyridyl group.
  • Substituent Effects: The pyridyl group (main compound) is a six-membered aromatic ring with one nitrogen atom, enabling hydrogen bonding and π-π interactions. The thiazole group (analog) is a five-membered ring with nitrogen and sulfur, which may influence electronic properties and binding specificity.

Hypothetical Pharmacological Implications

While experimental data on bioactivity are unavailable in the provided evidence, structural comparisons allow for informed hypotheses:

  • Pyridyl vs. Thiazole : The pyridyl group’s planar structure may favor interactions with flat binding pockets (e.g., kinase ATP sites), whereas the thiazole’s sulfur atom could engage in hydrophobic interactions or act as a hydrogen-bond acceptor.
  • Sulfonamide Impact: The sulfonamide group in the third analog may improve aqueous solubility but reduce membrane permeability due to increased polarity.

Biological Activity

1-Isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This structure features an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of certain neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been noted for potential inhibitory effects on enzymes involved in metabolic processes, which could have implications for conditions such as diabetes and obesity.
  • Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties, particularly against RNA viruses.

Biological Activity Overview

Activity TypeDescriptionReference
AntiviralInhibits replication of RNA viruses
Enzyme InhibitionPotential inhibitor of key metabolic enzymes
Neurotransmitter ModulationModulates neurotransmitter receptors

Antiviral Activity

A study investigated the antiviral effects of this compound against various RNA viruses. The compound demonstrated significant inhibition of viral replication at micromolar concentrations. Specifically, it showed an EC50 value in the range of 5–28 μM, indicating a promising therapeutic index compared to standard antiviral agents like ribavirin .

Enzyme Inhibition

Research focused on the enzyme inhibition profile revealed that the compound effectively inhibits monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The selectivity index was notably high, suggesting that this compound could be developed into a therapeutic agent for mood disorders .

Neurotransmitter Modulation

In vitro studies highlighted the ability of this compound to modulate serotonin and dopamine receptors. This modulation may lead to enhanced cognitive function and mood stabilization, positioning it as a candidate for further research in neuropsychiatric disorders .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide?

Answer:
The compound can be synthesized via Pd-catalyzed amidation and cyclization, a method validated for analogous indole carboxamides. Key steps include:

  • Substrate Preparation : Use 1-isopropylindole-3-carboxylic acid and 2-(2-pyridyl)ethylamine as precursors.
  • Coupling Reaction : Employ Pd(OAc)₂ or Pd(PPh₃)₄ with ligands like Xantphos in toluene/DMF under inert atmosphere at 80–100°C .
  • Cyclization : Post-amidation, intramolecular cyclization may occur under acidic or thermal conditions to stabilize the product.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) .

Basic: How is structural confirmation achieved for this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies protons on the indole core (δ 7.0–8.5 ppm), pyridyl ethyl group (δ 2.8–3.5 ppm), and isopropyl substituent (δ 1.2–1.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced: How can computational methods optimize reaction conditions for its synthesis?

Answer:
Integrated computational-experimental workflows (e.g., ICReDD’s approach) enhance efficiency:

  • Reaction Path Search : Use density functional theory (DFT) to model Pd-catalyzed amidation transition states and identify rate-limiting steps .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction yield (e.g., toluene vs. DMF polarity) .
  • Machine Learning : Train models on existing indole-carboxamide synthesis data to recommend optimal catalysts (e.g., Pd vs. Cu systems) and temperatures .

Advanced: How to resolve discrepancies in spectral data during characterization?

Answer:
Contradictions (e.g., unexpected ¹H NMR shifts) require systematic analysis:

  • Impurity Check : Re-run chromatography with alternative solvent systems (e.g., CH₂Cl₂/MeOH) to isolate byproducts .
  • Tautomerism Assessment : Compare experimental ¹³C NMR with computed spectra (GIAO method) to identify keto-enol equilibria .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) can reveal conformational flexibility in the pyridyl ethyl side chain .

Advanced: What strategies validate the compound’s biological activity in structure-activity relationship (SAR) studies?

Answer:

  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (IC₅₀). Include positive controls (e.g., staurosporine) .
  • Analog Synthesis : Modify the isopropyl or pyridyl group and compare activity. For example, replace isopropyl with cyclopropyl to assess steric effects .
  • Molecular Docking : Align the compound with crystal structures of target proteins (PDB) using AutoDock Vina to predict binding modes .

Advanced: How to address low solubility in aqueous buffers during bioassays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide nitrogen for improved bioavailability .
  • Micellar Formulations : Encapsulate with PEGylated surfactants (e.g., Tween-80) and characterize via dynamic light scattering (DLS) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Quench reaction residues with 10% aqueous KMnO₄ before disposal in designated organic waste containers .
  • Storage : Store desiccated at –20°C under argon to prevent hydrolysis or oxidation .

Advanced: How to design a scalable synthesis route for gram-scale production?

Answer:

  • Continuous Flow Reactors : Optimize Pd-catalyzed steps in microfluidic systems to reduce catalyst loading and improve heat transfer .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .

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